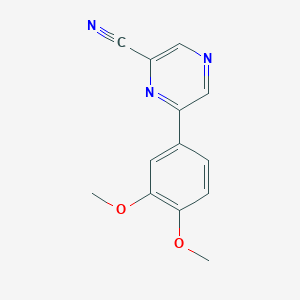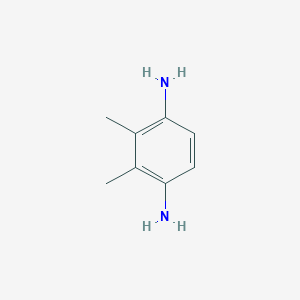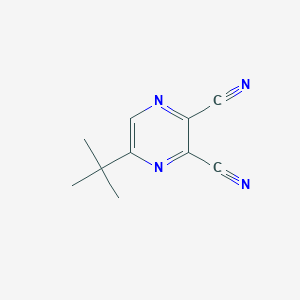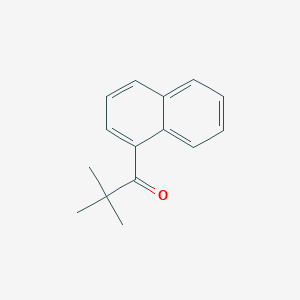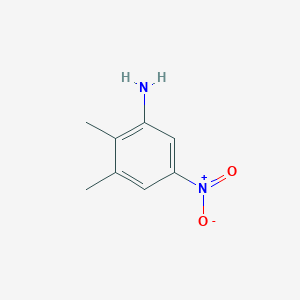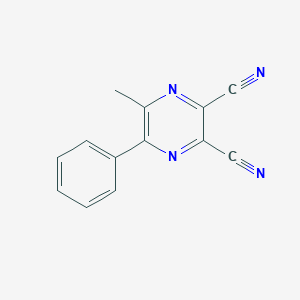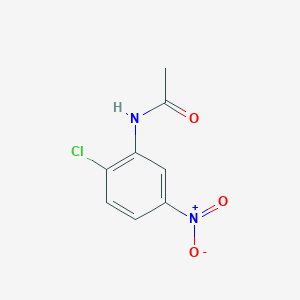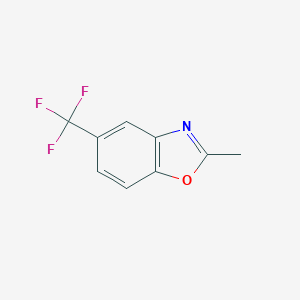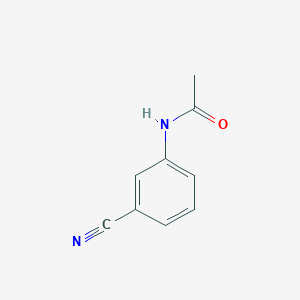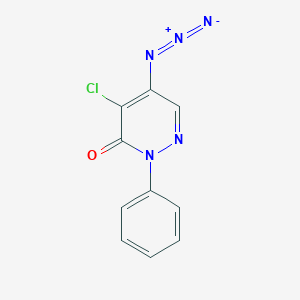
5-Azido-4-chloro-2-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-phenylpyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-phenyl-3(2H)-pyridazinone as the starting material.
Azidation Reaction: The introduction of the azido group (-N3) is achieved through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Reduction: 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone
Substitution: Various substituted derivatives depending on the nucleophile used
Cycloaddition: Triazole derivatives
Applications De Recherche Scientifique
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Azido-4-chloro-2-phenylpyridazin-3-one is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the azido group can undergo bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-phenyl-3(2H)-pyridazinone: Lacks the azido group, making it less reactive in certain chemical reactions.
5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone: The amino group provides different reactivity and potential biological activities compared to the azido group.
Uniqueness
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both the azido and chloro groups, which confer distinct chemical reactivity and potential biological activities. The azido group, in particular, allows for bioorthogonal chemistry applications, making this compound valuable in various research fields.
Propriétés
Numéro CAS |
1503-68-0 |
|---|---|
Formule moléculaire |
C10H6ClN5O |
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
5-azido-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6ClN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
PXDKCEJJDZPWLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
| 1503-68-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


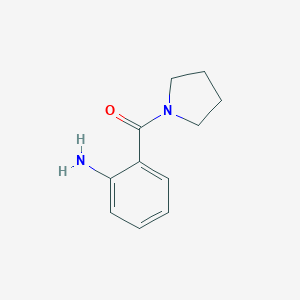

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
